2-(5-phenyl-2H-tetraazol-2-yl)acetamide
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Overview
Description
2-(5-phenyl-2H-tetraazol-2-yl)acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring and an ethanoic acid amide group.
Preparation Methods
The synthesis of 5-phenyltetrazol-2-ylethanoic acid amide can be achieved through several routes. One common method involves the acylation of amines with 5-phenyltetrazol-2-ylacetyl chloride. This reaction typically requires amines with low basicity, such as aniline and its derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
2-(5-phenyl-2H-tetraazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions with electrophilic agents, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-phenyl-2H-tetraazol-2-yl)acetamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 5-phenyltetrazol-2-ylethanoic acid amide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it a valuable scaffold in drug design, where it can interact with enzymes, receptors, and other proteins involved in various biochemical pathways .
Comparison with Similar Compounds
2-(5-phenyl-2H-tetraazol-2-yl)acetamide can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazol-2-ylacetic acid: This compound has a similar structure but contains a carboxylic acid group instead of an amide group.
5-Phenyltetrazol-2-ylalkanoic acids: These compounds have varying lengths of alkanoic acid chains and show different chemical and biological activities.
Tetrazolylalkanoic acids: These compounds contain additional functional groups, such as nitrile or tetrazol-5-yl groups, which can influence their chemical behavior and applications.
The uniqueness of 5-phenyltetrazol-2-ylethanoic acid amide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(15)6-14-12-9(11-13-14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMRLZQXQSMOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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